molecular formula C11H10N2O B182996 2-Methyl-6-phenylpyrimidin-4-ol CAS No. 62260-39-3

2-Methyl-6-phenylpyrimidin-4-ol

Cat. No.: B182996
CAS No.: 62260-39-3
M. Wt: 186.21 g/mol
InChI Key: YIDRCIOAPLVRFZ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyrimidin-4-ol is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Safety and Hazards

The safety information available indicates that “2-Methyl-6-phenylpyrimidin-4-ol” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and dihydropyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Methyl-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-methyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDRCIOAPLVRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345385
Record name 2-Methyl-6-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62260-39-3
Record name 2-Methyl-6-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-6-PHENYL-4-PYRIMIDINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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